

Comprehensive Spectroscopic Characterization of 3-Chloro-5-(cyclopropylethynyl)picolinonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-5-(cyclopropylethynyl)picolinonitrile

Cat. No.: B15380931

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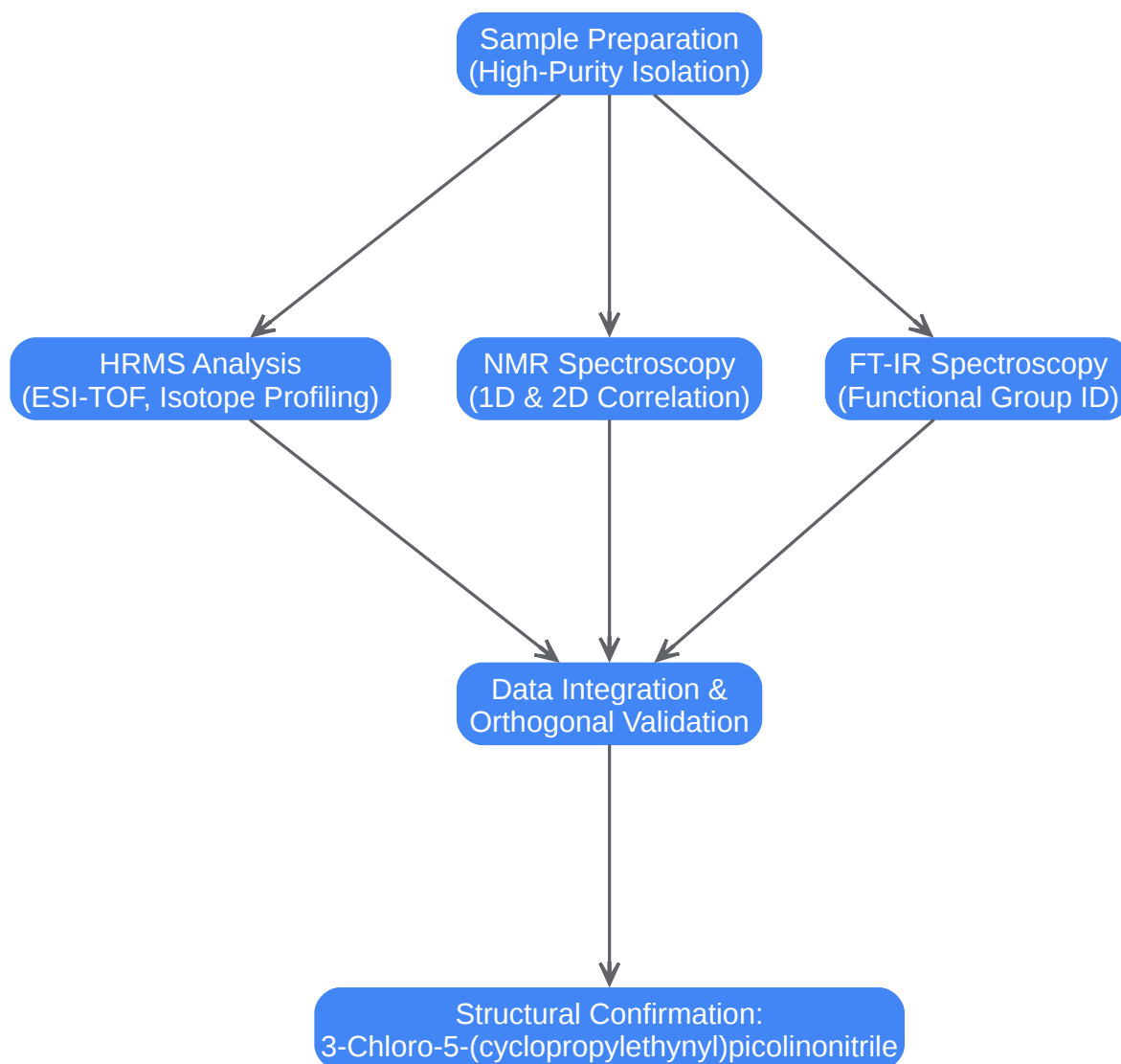
Executive Overview: Structural Deconstruction & Analytical Challenges

The compound **3-Chloro-5-(cyclopropylethynyl)picolinonitrile** (CAS: 1803106-78-6) represents a highly functionalized, privileged heterocyclic scaffold frequently utilized in the development of kinase inhibitors and agrochemical agents[1]. Its molecular architecture (C₁₁H₇ClN₂) presents a dense array of electronic environments: a highly polarized pyridine core, an electron-withdrawing nitrile group, a heavy halogen (chlorine), and a rigid, electron-rich cyclopropylethynyl moiety.

From an analytical perspective, characterizing this molecule requires a robust, orthogonal spectroscopic approach. The proximity of the chlorine atom and the nitrile group creates complex magnetic anisotropy, while the rigid alkyne linkage demands precise vibrational and mass spectrometric validation to confirm structural integrity. This whitepaper outlines a self-validating, multi-modal spectroscopic workflow designed for Senior Application Scientists, detailing the causality behind experimental parameters and expected data outputs.

Orthogonal Analytical Workflow

To ensure absolute structural confidence, we employ a tripartite workflow integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.



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Orthogonal spectroscopic workflow for the structural elucidation of small molecules.

High-Resolution Mass Spectrometry (HRMS)

Causality of Ionization and Mass Accuracy

For small, basic nitrogen-containing heterocycles, Electrospray Ionization in positive mode (ESI+) is the optimal technique. The basicity of the pyridine nitrogen facilitates efficient protonation, yielding a robust $[M+H]^+$ pseudo-molecular ion. As established in modern small molecule analysis protocols, achieving a mass accuracy within 5 ppm is a standard requirement to unambiguously confirm the molecular formula ($C_{11}H_7ClN_2$) and rule out isobaric interferences [2\[2\]](#).

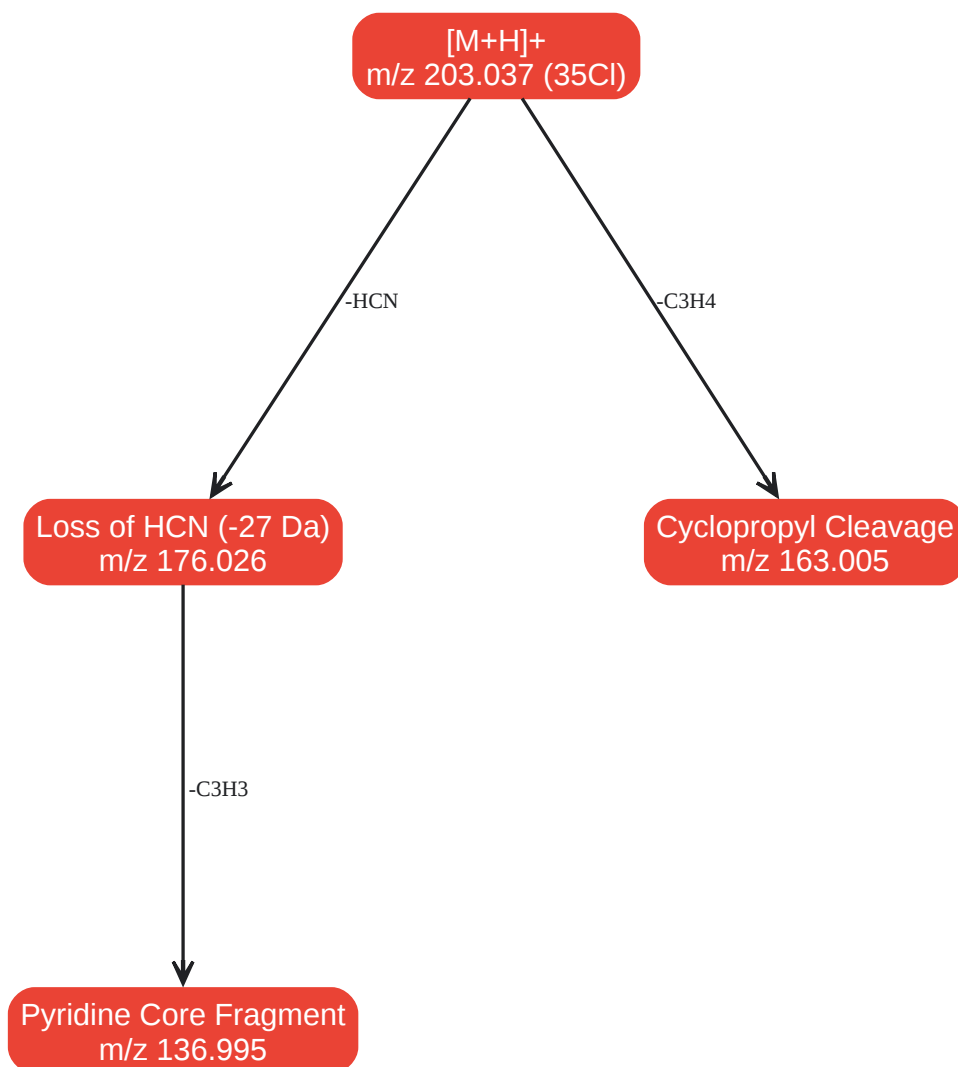
Quantitative Data: Expected HRMS Peaks

Ion Species	Formula	Theoretical m/z	Expected Relative Intensity	Diagnostic Rationale
$[M+H]^+$ (^{35}Cl)	$C_{11}H_8^{35}ClN_2^+$	203.0371	100% (Base Peak)	Primary protonated molecular ion.
$[M+H]^+$ (^{37}Cl)	$C_{11}H_8^{37}ClN_2^+$	205.0341	~32.5%	Confirms the presence of a single chlorine atom (3:1 natural isotopic ratio).
Fragment 1	$C_{10}H_7^{35}ClN^+$	176.0260	Variable	Loss of HCN (-27 Da) from the nitrile group.
Fragment 2	$C_8H_4^{35}ClN_2^+$	163.0050	Variable	Cleavage of the cyclopropyl ring (- C_3H_4 , -40 Da).

Self-Validating HRMS Protocol

- Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run to lock mass accuracy < 2 ppm.

- Sample Preparation: Dissolve the analyte in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid to drive protonation.
- Internal Validation Checkpoint: The protocol validates itself by analyzing the $^{35}\text{Cl}/^{37}\text{Cl}$ isotopic cluster. If the m/z 205.0341 peak does not exhibit exactly ~33% of the intensity of the m/z 203.0371 peak, the signal is rejected as an artifact or background matrix interference³[3].



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Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy Causality of Chemical Shifts and Solvent Selection

Deuterated chloroform (CDCl_3) is selected as the solvent because it is non-exchanging, low-viscosity, and provides sharp signals for rigid heterocycles. The assignment of ^{13}C and ^1H signals in highly substituted pyridines requires careful consideration of inductive and anisotropic effects [4]. The H-6 proton is heavily deshielded by the adjacent electronegative pyridine nitrogen, pushing it downfield (~ 8.65 ppm). The internal alkyne carbons exhibit extreme polarization (~ 101 ppm and ~ 72 ppm) due to the push-pull dynamics between the electron-withdrawing pyridine ring and the electron-donating cyclopropyl group.

Quantitative Data: ^1H NMR (400 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling (J, Hz)	Integration	Assignment Rationale
H-6 (Pyridine)	8.65	Doublet (d)	1.8	1H	Deshielded by adjacent N; meta-coupling to H-4.
H-4 (Pyridine)	7.85	Doublet (d)	1.8	1H	Deshielded by ortho-Cl; meta-coupling to H-6.
CH (Cyclopropyl)	1.50	Multiplet (m)	-	1H	Methine proton adjacent to the alkyne.
CH ₂ (Cyclopropyl)	0.90 - 1.00	Multiplet (m)	-	4H	Diastereotopic-like methylene protons of the strained ring.

Quantitative Data: ^{13}C NMR (100 MHz, CDCl_3)

Carbon Type	Chemical Shift (δ , ppm)	Assignment Rationale
C-6 (Pyridine)	151.0	Aromatic CH, directly adjacent to Pyridine Nitrogen.
C-4 (Pyridine)	141.2	Aromatic CH, between Cl and Alkyne substituents.
C-3 (Pyridine)	136.0	Quaternary aromatic carbon attached to Chlorine.
C-2 (Pyridine)	133.5	Quaternary aromatic carbon attached to Nitrile.
C-5 (Pyridine)	123.8	Quaternary aromatic carbon attached to Alkyne.
$\text{C}\equiv\text{N}$ (Nitrile)	115.0	Characteristic sp-hybridized nitrile carbon.
$\text{C}\equiv\text{C}$ (Internal)	101.5	Alkyne carbon adjacent to the electron-withdrawing Pyridine.
$\text{C}\equiv\text{C}$ (Terminal)	72.5	Alkyne carbon adjacent to the Cyclopropyl group.
CH_2 (Cyclopropyl)	8.5 (2C)	Highly shielded methylene carbons of the strained ring.
CH (Cyclopropyl)	0.5	Highly shielded methine carbon.

Self-Validating NMR Protocol

- Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of CDCl_3 containing 0.03% v/v Tetramethylsilane (TMS).
- Acquisition: Acquire standard 1D ^1H and ^{13}C spectra. For unambiguous assignment, acquire 2D HSQC (Heteronuclear Single Quantum Coherence) to map protons directly to carbons,

and HMBC (Heteronuclear Multiple Bond Correlation) to verify the connectivity of the quaternary C-2, C-3, and C-5 carbons⁵[5].

- Internal Validation Checkpoint: The spectrum is self-validating if the residual CHCl_3 peak is perfectly locked at 7.26 ppm (^1H) and 77.16 ppm (^{13}C). Furthermore, the total integration of the ^1H spectrum must mathematically equal exactly 7 protons. Any deviation indicates impurity or solvent suppression failure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Vibrational Modes

While NMR provides connectivity, FT-IR provides definitive proof of functional group presence, particularly for the sp -hybridized motifs (nitrile and alkyne) which can sometimes suffer from low signal-to-noise ratios in ^{13}C NMR due to long longitudinal relaxation times (T_1). The cyclopropyl ring also exhibits a unique high-frequency C-H stretch due to its increased s -character (sp^2 -like hybridization of the strained bonds).

Quantitative Data: Expected FT-IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Functional Group / Vibrational Mode
3050	Weak	Aromatic C-H stretch (Pyridine ring).
2950, 2870	Medium	Aliphatic C-H stretch (Cyclopropyl ring).
2235	Strong, Sharp	C≡N stretch (Nitrile). Highly diagnostic.
2215	Weak/Medium	C≡C stretch (Internal Alkyne). Symmetry broken by cyclopropyl.
1570, 1530	Medium	C=C and C=N aromatic ring stretching.
1040	Medium	Cyclopropyl ring deformation (breathing mode).
740	Strong	C-Cl stretch.

Self-Validating FT-IR Protocol

- Preparation: Utilize an Attenuated Total Reflectance (ATR) accessory with a diamond crystal to avoid the moisture interference common in KBr pellet pressing.
- Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
- Internal Validation Checkpoint: A background scan must be acquired immediately prior to the sample. The protocol validates itself by ensuring the complete absence of the atmospheric CO₂ doublet at 2349 cm⁻¹. If CO₂ is present, it can mask or artificially inflate the critical nitrile (2235 cm⁻¹) and alkyne (2215 cm⁻¹) signals, rendering the data untrustworthy.

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